

cross-reactivity of Amg-208 with other kinases

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Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691

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AMG-208: A Focused Look at Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **AMG-208**, focusing on its cross-reactivity with other kinases. While comprehensive public data from broad kinase panel screenings are limited, this document summarizes the available information on its primary targets and known off-target interactions, supported by relevant experimental methodologies.

Kinase Inhibition Profile of AMG-208

AMG-208 is primarily recognized as a potent, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase and the RON (Recepteur d'Origine Nantais) kinase.^{[1][2]} In cell-free biochemical assays, **AMG-208** has demonstrated high affinity for c-Met with a half-maximal inhibitory concentration (IC₅₀) of 9 nM.^[1] In a cellular context, it has been shown to inhibit hepatocyte growth factor (HGF)-mediated c-Met phosphorylation in PC3 prostate cancer cells with an IC₅₀ of 46 nM.^[1]

Information regarding the broader selectivity profile of **AMG-208** is not extensively available in the public domain. However, at concentrations higher than those required for MET inhibition, **AMG-208** has been reported to inhibit other kinases. Notably, it has an IC₅₀ of 112 nM against VEGFR2, a key mediator of angiogenesis.^[3] This suggests that at higher concentrations, **AMG-208** may exert anti-angiogenic effects in addition to its primary activity against MET and RON.

For a direct comparison, another kinase inhibitor, Motesanib (AMG-706), which also targets VEGFR, has a different selectivity profile. Motesanib is a multi-kinase inhibitor with potent activity against VEGFR1, VEGFR2, and VEGFR3, as well as Kit and PDGFR. This contrasts with the more focused primary targets of **AMG-208**.

The following table summarizes the known inhibitory activities of **AMG-208**.

Kinase Target	IC50 (nM)	Assay Type
c-Met	9	Cell-free
RON	Not specified	Dual inhibitor with c-Met
VEGFR2	112	Not specified

Experimental Protocols

To determine the cross-reactivity of a compound like **AMG-208**, a variety of biochemical kinase assays can be employed. Below is a detailed methodology for a representative in vitro kinase assay that could be used for such a purpose.

Representative In Vitro Kinase Assay Protocol

This protocol describes a non-radioactive, in vitro method to assess the inhibitory activity of a compound against a specific kinase.

A. Reagents and Materials:

- Purified recombinant kinase
- Specific kinase substrate (e.g., a peptide or protein)
- Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)
- ATP solution
- Test compound (**AMG-208**) dissolved in DMSO

- Detection reagents (e.g., anti-phospho-substrate antibody, secondary antibody conjugated to a reporter enzyme, and substrate for the reporter enzyme)
- Microplates (e.g., 96-well or 384-well)
- Plate reader capable of detecting the reporter signal (e.g., luminescence, fluorescence, or absorbance)

B. Assay Procedure:

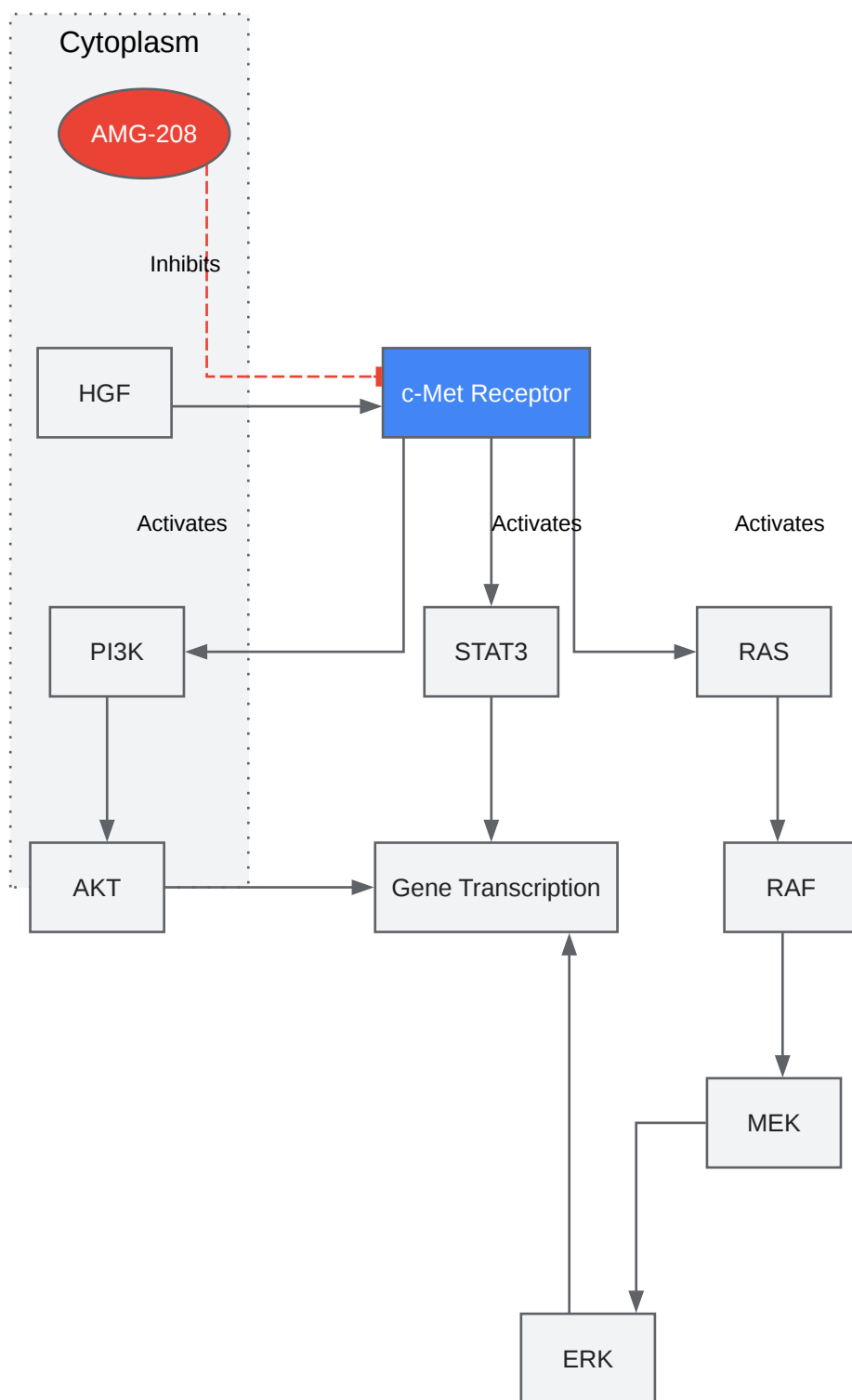
- **Compound Preparation:** Prepare a serial dilution of **AMG-208** in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations.
- **Kinase Reaction:** a. To each well of the microplate, add the kinase buffer. b. Add the test compound (**AMG-208**) at various concentrations. Include a DMSO-only control (vehicle control) and a positive control with a known inhibitor. c. Add the purified recombinant kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to its K_m value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. e. Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- **Detection:** a. Stop the kinase reaction by adding a solution containing a chelating agent (e.g., EDTA) to sequester the divalent cations required for kinase activity. b. Add the detection reagents according to the manufacturer's instructions. This typically involves adding a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). c. After an appropriate incubation period, add the substrate for the reporter enzyme and measure the resulting signal using a plate reader.
- **Data Analysis:** a. The signal intensity is proportional to the amount of phosphorylated substrate, which in turn reflects the kinase activity. b. Calculate the percent inhibition for each concentration of **AMG-208** relative to the vehicle control. c. Plot the percent inhibition against

the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The primary target of **AMG-208**, the c-Met receptor tyrosine kinase, is a key component of a signaling pathway that regulates various cellular processes, including cell proliferation, survival, migration, and invasion. The binding of its ligand, HGF, to c-Met triggers a cascade of downstream signaling events.

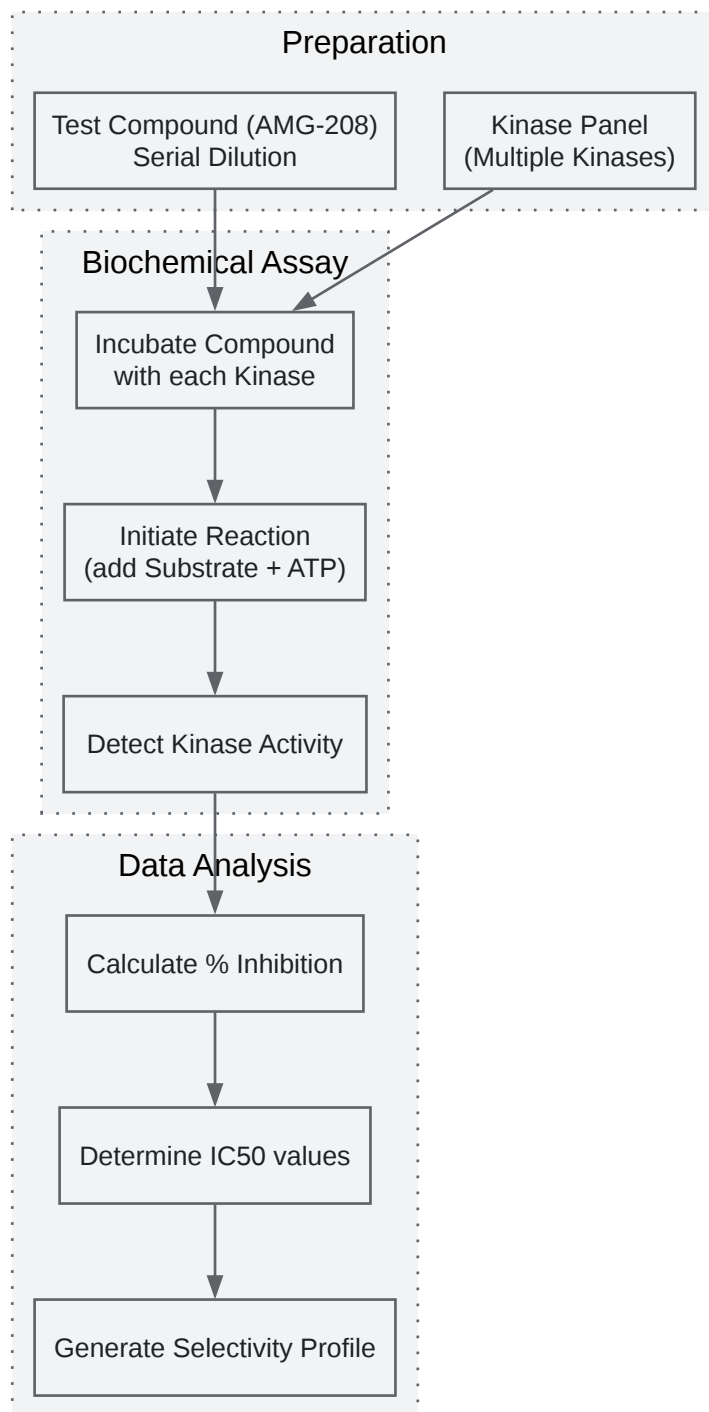
Below is a diagram illustrating the simplified c-Met signaling pathway.



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Caption: Simplified c-Met signaling pathway and the inhibitory action of **AMG-208**.

The following diagram illustrates a typical experimental workflow for assessing kinase inhibitor selectivity.



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Caption: Experimental workflow for kinase inhibitor selectivity profiling.

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